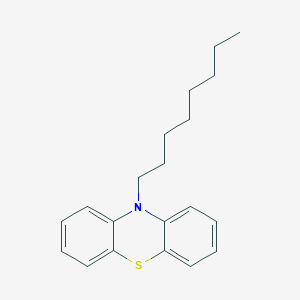

10-Octyl-10H-phenothiazine

Overview

Description

10-Octyl-10H-phenothiazine is an organic compound belonging to the phenothiazine family. Phenothiazines are known for their versatile applications in various fields due to their unique chemical structure, which includes a sulfur and nitrogen heterocyclic core. The addition of an octyl group at the 10th position enhances its solubility and modifies its chemical properties, making it suitable for specific applications.

Mechanism of Action

Target of Action

10-Octyl-10H-phenothiazine is a π-conjugated donor–acceptor (D–A) system . It holds a cyanoacrylic acid unit as a common acceptor and 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component as a donor . The primary targets of this compound are the molecules that interact with these donor and acceptor components.

Mode of Action

The interaction of this compound with its targets is based on the donor-acceptor system. The compound behaves as a D–A dyad with the cyanoacrylic acid component acting as an acceptor and the 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component acting as a donor . This interaction leads to changes in the energy states of the molecules, affecting their photophysical, electrochemical, optical, and thermal properties .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its optical properties. The compound exhibits good reverse saturable absorption behavior . This behavior is mainly due to the effective alteration and fine-tuning of intermolecular and intramolecular interaction to accomplish preferred band structure, which is obtained by molecular engineering .

Result of Action

The result of the action of this compound is primarily observed in its optical properties. The compound exhibits good fluorescence quantum yields . It also shows good reverse saturable absorption behavior, which is a key property for optical limiters . Optical limiters are devices that exhibit constant transmittance under low light and reduced transmittance on increasing intensity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light intensity and wavelength. For instance, the compound’s ability to limit intense light with promising limiting threshold values suggests that it may be particularly effective in environments with high-intensity light .

Biochemical Analysis

Biochemical Properties

10-Octyl-10H-phenothiazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit photophysical and redox properties, making it an effective photoredox catalyst for synthetic transformations . The compound interacts with enzymes involved in oxidative coupling reactions of amines, facilitating the conversion of amines to imines under visible-light irradiation . Additionally, this compound can interact with proteins and other biomolecules through its electron-rich sulfur and nitrogen atoms, which contribute to its redox behavior and catalytic activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in electron transfer reactions, affecting cellular redox balance and signaling pathways . It has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Furthermore, this compound can impact cellular processes such as apoptosis and cell proliferation by influencing the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through redox reactions and binding interactions. The compound can act as an electron donor or acceptor, facilitating electron transfer reactions with enzymes and other proteins . This redox activity can lead to the activation or inhibition of enzymes, resulting in changes in cellular processes and gene expression . Additionally, this compound can bind to specific biomolecules, altering their structure and function, which contributes to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to maintain its redox properties and catalytic activity over extended periods under controlled conditions . Factors such as light exposure and temperature can influence its stability and lead to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exhibit beneficial effects, such as enhanced catalytic activity and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical activity without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its redox reactions. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative and reductive processes . Additionally, this compound can affect the levels of reactive oxygen species (ROS) and other metabolites, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins can facilitate its movement within cells, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization of this compound is essential for understanding its overall biochemical activity and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Octyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of dihydrophenothiazine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrophenothiazine derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

- 10-Phenyl-10H-phenothiazine

- 10-Hexyl-10H-phenothiazine

- 10-(Pyren-1-yl)-10H-phenothiazine

Comparison: 10-Octyl-10H-phenothiazine is unique due to the presence of the octyl group, which enhances its solubility and modifies its chemical reactivity compared to other phenothiazine derivatives. For instance, 10-Phenyl-10H-phenothiazine has a phenyl group that influences its electronic properties differently, making it more suitable for certain optoelectronic applications . Similarly, 10-Hexyl-10H-phenothiazine has a shorter alkyl chain, affecting its solubility and interaction with other molecules .

Biological Activity

10-Octyl-10H-phenothiazine (C20H23NS) is a phenothiazine derivative that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in photonics and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, photophysical characteristics, and implications for solar cell technology.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenothiazine with 1-dibromooctane in the presence of potassium tert-butoxide, resulting in the formation of the octyl chain attached to the phenothiazine core. The reaction conditions often include an inert atmosphere to prevent oxidation, followed by purification through silica gel chromatography. The compound exhibits a stable amorphous structure, as indicated by differential scanning calorimetry (DSC) studies which show no crystallization peaks upon heating .

2.1 Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with cellular respiration.

2.2 Photophysical Properties

The compound exhibits notable photophysical characteristics, including positive solvatochromism, which indicates its ability to change color based on the polarity of the solvent. Its absorption and fluorescence spectra demonstrate high quantum yields (41–93%) and lifetimes in the nanosecond range (4.01–7.55 ns). These properties are crucial for applications in dye-sensitized solar cells (DSSCs), where efficient light harvesting is essential .

3.1 Application in Solar Cells

In a study focusing on dye-sensitized solar cells, this compound was incorporated into various D-π-A type structures, leading to improved power conversion efficiencies (PCE). The introduction of octyl chains was found to favor anti-aggregation effects and reduce charge recombination rates, resulting in higher short-circuit photocurrent densities (up to 9.64 mA cm) and open-circuit photovoltages (720 mV) compared to other phenothiazine derivatives .

| Property | Value |

|---|---|

| Short-Circuit Photocurrent Density | 9.64 mA cm |

| Open-Circuit Photovoltage | 720 mV |

| Power Conversion Efficiency | Up to 4.76% |

3.2 Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound for potential therapeutic applications. Results indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it maintains a relatively low toxicity towards normal cells, suggesting a favorable therapeutic index .

4. Conclusion

This compound represents a promising compound with multifaceted biological activities ranging from antimicrobial effects to applications in solar energy conversion. Its unique structural properties enhance its performance in various applications, particularly in photonics and medicinal chemistry. Further research is warranted to explore its full potential and optimize its use in clinical settings.

Properties

IUPAC Name |

10-octylphenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)22-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFERYHPYXAAGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.